2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride
Description
Historical Development of Thiophene-1,2,4-Triazole Research
The integration of thiophene and 1,2,4-triazole scaffolds traces back to early 20th-century heterocyclic chemistry. Thiophene, first isolated in 1883, gained prominence due to its aromatic stability and electron-rich nature, enabling diverse functionalization. Parallelly, 1,2,4-triazoles emerged as critical pharmacophores in the 1950s, with their synthetic versatility and bioisosteric potential for amide bonds. The convergence of these two systems began in the 1990s, driven by the need to enhance pharmacokinetic properties of lead compounds.
Modern synthetic methods, such as microwave-assisted cyclization and transition-metal-catalyzed cross-coupling, have enabled precise construction of thiophene-triazole hybrids. For instance, the Gewald reaction facilitates thiophene ring formation using ketones and sulfurizing agents, while copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) optimizes triazole synthesis. These advancements directly enabled the development of 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine hydrochloride, first reported in patent literature circa 2015.
Significance in Heterocyclic Medicinal Chemistry
This compound exemplifies the strategic fusion of two privileged scaffolds:
- Thiophene : Contributes π-π stacking interactions with biological targets and improves membrane permeability due to its lipophilicity.
- 1,2,4-Triazole : Enhances hydrogen-bonding capacity and metabolic stability compared to imidazole analogs.
The propan-2-amine side chain introduces a basic nitrogen center, facilitating salt formation (e.g., hydrochloride) for improved solubility. Structural analyses of analogs reveal that the thiophene C2-substitution pattern maximizes steric complementarity with kinase active sites, as demonstrated in crystallographic studies of CDK2 inhibitors.
Table 1 : Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃Cl₂N₃S |
| Molecular Weight | 252.19 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
Related Structural Analogs in Scientific Literature
Several analogs highlight structure-activity relationships (SAR):
- 5-Bromothiophene Derivatives : Substitution at the thiophene C5 position with bromine increases steric bulk, enhancing affinity for DNA gyrase (Kd = 12 nM vs. 45 nM for parent compound).
- Oxadiazole-Triazole Hybrids : Replacement of 1,2,4-triazole with 1,2,4-oxadiazole in EVT-2571180 reduces basicity but improves blood-brain barrier penetration.
- Propargyl-Substituted Triazoles : Introduction of propargyl groups via Zn(OAc)2-mediated synthesis enables click chemistry modifications, as seen in Lirias-597434 derivatives.
Notably, the hydrochloride salt form of 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine demonstrates 3-fold greater aqueous solubility compared to free base forms (23 mg/mL vs. 7 mg/mL).
Research Objectives and Hypotheses
Current investigations prioritize three objectives:
- Mechanistic Elucidation : Determine whether anti-proliferative activity stems from CDK2 inhibition (hypothesized ΔG = -9.8 kcal/mol in docking studies) or intercalation into DNA.
- Synthetic Optimization : Develop continuous-flow synthesis protocols to increase yield from 48% (batch) to >80% while reducing palladium catalyst loading.
- Therapeutic Expansion : Explore antimicrobial applications against multidrug-resistant Escherichia coli strains, given structural similarities to quinolone antibiotics.
A central hypothesis posits that the thiophene’s electron-rich environment stabilizes charge-transfer complexes with topoisomerase II, analogous to etoposide’s mechanism.
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S.ClH/c1-9(2,10)8-11-7(12-13-8)6-4-3-5-14-6;/h3-5H,10H2,1-2H3,(H,11,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNAVRDWGOXWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NN1)C2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and consistency in production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The protonated amine in the hydrochloride salt can act as a leaving group under basic conditions, enabling alkylation or acylation reactions. For example:
-
Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in ethanol at 60°C yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride in dichloromethane produces acetamide analogs .
Example Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃ | Ethanol | 60°C, 6 h | 72% |
| AcCl, Et₃N | CH₂Cl₂ | 25°C, 2 h | 68% |
Electrophilic Aromatic Substitution on Thiophene
The thiophene moiety undergoes electrophilic substitution, favoring positions C4 and C5 due to electron-donating effects from sulfur. Key reactions include:
-
Sulfonation : Reaction with chlorosulfonic acid at 0°C produces sulfonated derivatives.
Regioselectivity Data:
| Reaction Type | Major Product Isomer | Yield |
|---|---|---|
| Sulfonation | 5-Sulfo | 55% |
| Nitration | 4-Nitro | 63% |
Triazole Ring Functionalization
The 1,2,4-triazole core participates in cycloadditions and metal-catalyzed cross-couplings:
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms bis-triazole hybrids .
-
Suzuki Coupling : Pd(PPh₃)₄-mediated coupling with aryl boronic acids introduces aromatic substituents .
Optimized Conditions for CuAAC:
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| CuSO₄/NaAsc | t-BuOH/H₂O | 2 h | 85% |
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the triazole-thiophene system exhibits tautomerism. For instance:
-
Acidic Conditions : Protonation at N4 stabilizes the 1H-tautomer.
-
Basic Conditions : Deprotonation shifts tautomeric equilibrium toward the 4H-form, altering reactivity .
Tautomeric Equilibrium Data (pH 7 vs. pH 12):
| pH | Dominant Tautomer | Population |
|---|---|---|
| 7 | 1H-1,2,4-triazole | 92% |
| 12 | 4H-1,2,4-triazole | 78% |
Coordination Chemistry
The triazole’s nitrogen atoms and thiophene’s sulfur serve as ligands for transition metals:
-
Cu(II) Complexation : Forms stable complexes in ethanol with a 1:2 metal-ligand ratio, confirmed by UV-Vis (λₘₐₓ = 420 nm) .
-
Ru-Catalyzed Reactions : Participates in transfer hydrogenation with RuCl₃ as a catalyst .
Stability Constants (log K):
| Metal Ion | log K (25°C) |
|---|---|
| Cu²⁺ | 8.2 |
| Fe³⁺ | 6.7 |
Oxidation and Reduction
-
Oxidation : Thiophene undergoes oxidation with H₂O₂/AcOH to form sulfoxide derivatives (75% yield) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to open-chain diamines.
Biological Activity Modulation via Structural Modifications
Derivatives synthesized through these reactions show enhanced bioactivity:
Scientific Research Applications
Overview
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide is a compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for further research.
Therapeutic Applications
- Anticancer Activity : Research has indicated that compounds similar to N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide exhibit cytotoxic effects on various cancer cell lines. The sulfonamide group can enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity, which could be leveraged in developing new antibiotics. Its ability to disrupt bacterial cell functions makes it a candidate for further exploration in treating resistant strains.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating neurotransmitter systems.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Antimicrobial | Effective against specific bacterial strains | |
| Neuroprotective | Modulates neurotransmitter activity |
Overview
2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine; hydrochloride is another compound of significant interest in medicinal chemistry. Its unique thiophene and triazole components contribute to its diverse biological activities.
Therapeutic Applications
- Antifungal Activity : This compound has been noted for its antifungal properties, making it a candidate for treating fungal infections, particularly those resistant to conventional therapies.
- Antiviral Potential : Research indicates that the triazole moiety may play a role in inhibiting viral replication, suggesting applications in antiviral drug development.
- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, presenting opportunities for treating conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antifungal | Effective against various fungal pathogens | |
| Antiviral | Inhibits replication of certain viruses | |
| Anti-inflammatory | Modulates inflammatory responses |
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide
A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound for further development in oncological therapeutics.
2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine; hydrochloride
Research highlighted the antifungal efficacy of this compound against Candida species, showing promise as a therapeutic agent in treating systemic fungal infections.
Mechanism of Action
The mechanism of action of 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological activity being targeted, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Comparative Analysis of Triazole and Oxadiazole Derivatives
Key Differences and Implications
Core Structure: The 1,2,4-triazole core (target compound) is more electron-rich and metabolically stable compared to 1,2,4-oxadiazole derivatives, which are prone to hydrolytic cleavage under acidic conditions . Thiophene vs.
Substituent Position and Chain Length :
- Propan-2-amine (target) vs. propan-1-amine (oxadiazole analog): The branched chain in the target compound may reduce rotational freedom, enhancing stereoselective interactions .
- Ethyl/methyl groups (): These substituents increase lipophilicity, favoring blood-brain barrier penetration, but may reduce solubility compared to the hydrophilic hydrochloride salt of the target compound .
Pharmacological Potential: The target compound’s thiophene-triazole scaffold is structurally similar to amphetamines (), suggesting possible CNS activity. However, the triazole-thiophene combination may confer unique selectivity profiles compared to traditional amphetamine analogs . Oxadiazole derivatives () are often used in antifungal and antimicrobial contexts, but the triazole core in the target compound could offer broader therapeutic applications due to its prevalence in FDA-approved drugs (e.g., antifungals like fluconazole) .
Biological Activity
The compound 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride is a heterocyclic organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a thiophene ring fused with a triazole ring and is connected to a propan-2-amine group. The synthesis typically involves cyclization reactions with hydrazine and suitable nitriles, followed by coupling reactions to introduce the thiophene component. This method ensures high purity and yield, making it suitable for further biological evaluations.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 10 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. For example, derivatives containing the triazole ring have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds with similar structures reported IC50 values ranging from 1.95 to 4.24 μM against different cancer cell lines such as MCF-7 and HepG2 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | MCF-7 | 1.1 |
| Compound Y | HepG2 | 1.4 |
| Compound Z | HCT-116 | 2.6 |
The mechanism of action for compounds like This compound involves the inhibition of key enzymes involved in cellular proliferation and DNA synthesis. Specifically, the interaction with thymidylate synthase leads to apoptosis in cancer cells by disrupting DNA replication processes .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its ability to penetrate biological membranes effectively enhances its potential as a therapeutic agent.
Case Studies
Several case studies have documented the efficacy of related triazole derivatives in clinical settings:
- Case Study A : A clinical trial involving a triazole derivative demonstrated a significant reduction in tumor size in patients with advanced breast cancer.
- Case Study B : Another study reported successful outcomes in treating fungal infections resistant to conventional therapies using triazole-based compounds.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine hydrochloride?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the thiophene, triazole, and propan-2-amine moieties. Compare chemical shifts with analogous triazole derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) .
-
High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection. Batch-specific certificates of analysis (COA) should include retention time and peak area data .
-
UV-Vis Spectroscopy : Monitor fluorescence properties under alkaline conditions (e.g., blue-purple fluorescence in 2-methyl-1-propanol layers under UV light at 365 nm) for functional group identification .
- Table 1 : Key Analytical Parameters
Q. What is the standard synthesis route for this compound, and how are intermediates purified?
- Methodology :
- Step 1 : React 3-thiophen-2-yl-1H-1,2,4-triazole-5-carboxylic acid with propan-2-amine under reflux in a water-alcohol mixture (1:1) with HCl. Monitor reaction progress via thin-layer chromatography (TLC) .
- Step 2 : Acidify the mixture to pH 5–6 with sodium acetate to precipitate the product. Recrystallize from methanol or ethanol-DMF mixtures to enhance purity .
- Critical Note : Ensure an inert atmosphere (N2 or Ar) to prevent oxidation of the thiophene ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
-
Purity Verification : Re-analyze batches using HPLC and mass spectrometry to rule out impurities (e.g., unreacted thiophene precursors) .
-
Assay Optimization : Test activity under varying conditions (pH, temperature) and compare with structurally similar compounds (e.g., triazole derivatives with fluorophenyl groups) .
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Structural Confirmation : Use X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY) to confirm stereochemistry, as incorrect assignments may skew activity data .
- Table 2 : Common Data Contradictions & Solutions
| Issue | Potential Cause | Resolution |
|---|---|---|
| Variable IC50 values | Impurities in synthesis | Reproduce synthesis with COA-verified standards |
| Inconsistent fluorescence | Degradation under light | Store in amber vials at –20°C |
Q. What strategies optimize the yield of the triazole-thiophene core during synthesis?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate triazole ring formation .
- Solvent Optimization : Replace water-alcohol mixtures with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Reaction Monitoring : Use in-situ IR spectroscopy to track the disappearance of carboxylic acid intermediates (C=O stretch at 1700 cm<sup>−1</sup>) .
Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability?
- Methodology :
- Salt Screening : Compare solubility in aqueous buffers (pH 1–7.4) against freebase forms. Use dynamic light scattering (DLS) to assess particle size distribution .
- Bioavailability Studies : Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to evaluate intestinal absorption differences between salt and freebase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
